6-Chloro-2-methoxynicotinonitrile

Medicinal Chemistry Synthetic Methodology Nucleophilic Aromatic Substitution

Source 6-Chloro-2-methoxynicotinonitrile as a strategic building block for GSK3, eNOS, and nAChR programs. The 6-chloro scaffold enables Suzuki, Buchwald-Hartwig, or Sonogashira couplings, delivering the precise regiospecific architecture its positional isomer (2-chloro-6-methoxynicotinonitrile, 121643-47-8) cannot. Benchmarked baseline affinity (eNOS IC₅₀ 180 nM) and CNS-favorable LogP (1.8) accelerate SAR optimization.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
CAS No. 121643-46-7
Cat. No. B1591114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methoxynicotinonitrile
CAS121643-46-7
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=N1)Cl)C#N
InChIInChI=1S/C7H5ClN2O/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,1H3
InChIKeyBXDPLINBPHQTHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-methoxynicotinonitrile (CAS 121643-46-7): A Core Intermediate for Nicotinonitrile-Based Inhibitor Discovery and Heterocyclic Synthesis


6-Chloro-2-methoxynicotinonitrile (CAS 121643-46-7) is a disubstituted pyridine derivative with the molecular formula C₇H₅ClN₂O and a molecular weight of 168.58 g/mol . It is a white to off-white solid with a predicted boiling point of 272.1±35.0 °C and a predicted density of 1.33±0.1 g/cm³ . This compound serves as a critical intermediate in medicinal chemistry, where its chlorine atom acts as a versatile leaving group for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, enabling the construction of diverse nicotinonitrile-based libraries [1]. The presence of both a chlorine and a methoxy group on the pyridine ring provides a unique electronic and steric environment, making it a strategic building block for synthesizing compounds targeting kinases, G-protein coupled receptors, and other therapeutically relevant enzymes [2].

Why 6-Chloro-2-methoxynicotinonitrile Cannot Be Simply Replaced by Other Nicotinonitrile Isomers or Analogs


The substitution of 6-Chloro-2-methoxynicotinonitrile with seemingly similar nicotinonitrile analogs, such as its positional isomer 2-chloro-6-methoxynicotinonitrile (CAS 121643-47-8), is not viable due to profound differences in their chemical reactivity and the resulting biological activity of their derivatives. The precise placement of the chlorine atom at the 6-position and the methoxy group at the 2-position creates a unique electronic density distribution that governs both its synthetic utility and the binding affinity of downstream molecules . Altering this substitution pattern leads to steric and electronic changes that can abolish or drastically alter interaction with specific biological targets [1]. Furthermore, the compound's predicted physicochemical properties, including a LogP of ~1.8 and a pKa of -3.30, are distinct from its analogs, impacting solubility and permeability in biological assays . This specificity is crucial; as demonstrated in the patent literature, 6-Chloro-2-methoxynicotinonitrile is explicitly claimed as a key precursor for specific kinase inhibitor scaffolds, a role its isomers cannot fulfill due to divergent synthetic pathways and final molecular geometry [2].

Quantitative Differentiation of 6-Chloro-2-methoxynicotinonitrile: Evidence for Scientific Selection


Positional Isomerism Directs Reactivity: A Clear Synthetic Divergence from 2-Chloro-6-methoxynicotinonitrile

The synthetic utility of 6-Chloro-2-methoxynicotinonitrile is fundamentally different from its positional isomer, 2-chloro-6-methoxynicotinonitrile (CAS 121643-47-8). This difference is highlighted by their distinct synthetic routes and reaction outcomes, despite both being synthesized from 2,6-dichloronicotinonitrile. The choice of isomer dictates which position is activated for further functionalization, directly impacting the structure of the final pharmaceutical candidate .

Medicinal Chemistry Synthetic Methodology Nucleophilic Aromatic Substitution

6-Chloro-2-methoxynicotinonitrile is a Privileged Scaffold for Glycogen Synthase Kinase 3 (GSK3) Inhibition, as Explicitly Claimed in Patent Literature

Patent literature directly claims the use of 6-Chloro-2-methoxynicotinonitrile as a key structural element within compounds designed to inhibit Glycogen Synthase Kinase 3 (GSK3) [1]. This is a specific, target-focused application that demonstrates a clear, intentional selection of this scaffold over other nicotinonitrile isomers for developing therapeutics in areas like Alzheimer's disease, diabetes, and cancer [2].

Kinase Inhibition GSK3 Drug Discovery

Distinct Physicochemical Profile: LogP, pKa, and Solubility Define 6-Chloro-2-methoxynicotinonitrile's Uniqueness for Assay and Formulation Development

The predicted physicochemical properties of 6-Chloro-2-methoxynicotinonitrile provide a quantitative basis for its differentiation. Its lipophilicity (LogP ~1.8) [1] and extremely low basicity (pKa = -3.30 ± 0.10) are distinct from many analogs and inform its behavior in biological assays. Its water solubility of 0.699 mg/mL is a critical parameter for preparing solutions for in vitro testing, directly impacting experimental reproducibility.

ADME Physicochemical Properties Solubility

Documented Biological Activity as an Endothelial Nitric Oxide Synthase (eNOS) Inhibitor

6-Chloro-2-methoxynicotinonitrile has documented inhibitory activity against human endothelial nitric oxide synthase (eNOS) with an IC₅₀ value of 180 nM [1]. This specific, quantifiable bioactivity provides a validated starting point for structure-activity relationship (SAR) studies focused on eNOS, a target implicated in various cardiovascular and inflammatory diseases.

Enzyme Inhibition eNOS BindingDB

Specific In Vitro Binding Affinity for Nicotinic Acetylcholine Receptors (nAChRs) Validated in CNS-Relevant Assays

6-Chloro-2-methoxynicotinonitrile has been tested for its binding affinity against nicotinic acetylcholine receptors (nAChRs) in synaptic membrane fractions from rat cerebral cortices . This CNS-relevant assay context demonstrates the compound's potential as a probe for neurological research and differentiates its application space from analogs lacking this specific target engagement profile.

nAChR Receptor Binding CNS

Strategic Application Scenarios for 6-Chloro-2-methoxynicotinonitrile Based on Evidence


Designing and Synthesizing Novel GSK3 Inhibitors

Procure 6-Chloro-2-methoxynicotinonitrile as a core starting material for developing novel Glycogen Synthase Kinase 3 (GSK3) inhibitors. This is based on direct patent claims that identify this specific scaffold as a key intermediate for compounds targeting GSK3, a well-validated target in oncology, diabetes, and neurodegenerative diseases [1]. Its unique reactivity at the 6-chloro position enables the installation of diverse pharmacophores required for potent kinase inhibition [2].

Synthesizing Regiospecific Drug Candidates via Palladium-Catalyzed Cross-Coupling

Utilize 6-Chloro-2-methoxynicotinonitrile in medicinal chemistry campaigns that require a regiospecific coupling handle at the 6-position of the pyridine ring. The chlorine atom is primed for Suzuki, Buchwald-Hartwig, or Sonogashira couplings, enabling the construction of complex molecular architectures [2]. This scenario is critical when the target molecule demands substitution at this specific position, a requirement that its positional isomer, 2-chloro-6-methoxynicotinonitrile (CAS 121643-47-8), cannot fulfill due to its inverted reactivity pattern .

Conducting SAR Studies on eNOS Inhibitors

Employ 6-Chloro-2-methoxynicotinonitrile as a validated starting point for structure-activity relationship (SAR) studies aimed at developing endothelial Nitric Oxide Synthase (eNOS) inhibitors. The compound has a documented IC₅₀ of 180 nM against human eNOS [3], providing a clear baseline for optimizing potency, selectivity, and metabolic stability in a new series of eNOS-targeting therapeutics.

Developing CNS-Penetrant nAChR Probes

Incorporate 6-Chloro-2-methoxynicotinonitrile into research programs focused on neurological targets, specifically as a probe for studying nicotinic acetylcholine receptors (nAChRs). The compound has been assayed for binding affinity in rat cerebral cortex synaptic membranes , and its favorable predicted LogP of 1.8 and topological polar surface area of 45.9 Ų are consistent with CNS drug-like properties, making it a suitable starting point for CNS drug discovery .

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